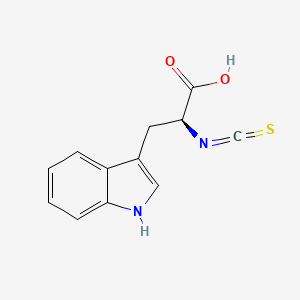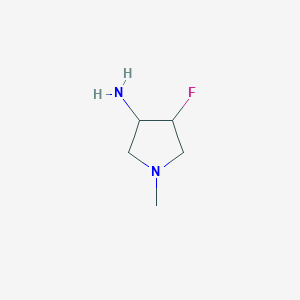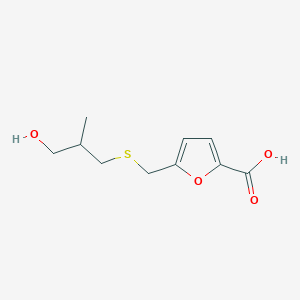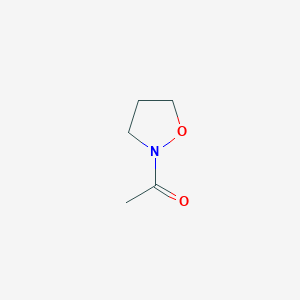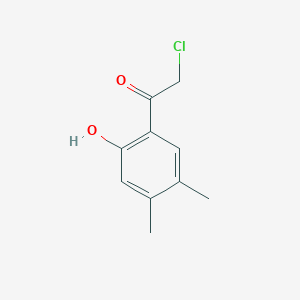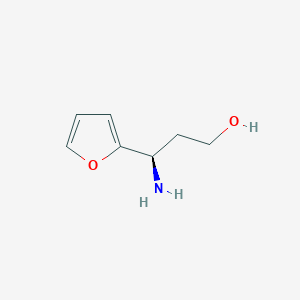
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is a chemical compound with the molecular formula C12H6BrCl2FO
Preparation Methods
The preparation of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves several synthetic routes. One common method includes the following steps :
Diazotization Reaction: Ammonium salt and sodium nitrite aqueous solution are simultaneously fed into a tubular reactor to obtain a diazonium salt intermediate. The ammonium salt is prepared by dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid.
Bromination: Cuprous bromide is dissolved in hydrobromic acid and heated to 100-130°C. The diazonium salt intermediate is then added dropwise, and the reaction is completed to yield this compound.
Chemical Reactions Analysis
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including substitution and coupling reactions . Common reagents and conditions used in these reactions include:
Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an insect growth regulator.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways . In biological systems, it acts as an insect growth regulator by mimicking the action of natural hormones, disrupting the normal development and growth of insects.
Comparison with Similar Compounds
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:
- 2-Bromo-1,3-dichloro-5-(4-fluorophenyl)benzene
- 2-Bromo-1,3-dichloro-5-(4-chlorophenoxy)benzene
- 2-Bromo-1,3-dichloro-5-(4-methylphenoxy)benzene
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C12H6BrCl2FO |
|---|---|
Molecular Weight |
335.98 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6BrCl2FO/c13-12-10(14)5-9(6-11(12)15)17-8-3-1-7(16)2-4-8/h1-6H |
InChI Key |
ANCHNPYOXPEQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)
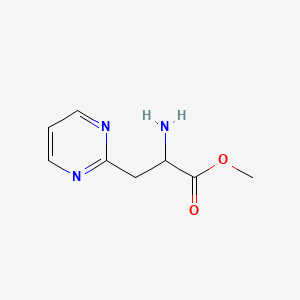

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
